Belleau's Reagent

Vue d'ensemble

Description

Belleau's Reagent seems to be a specific chemical reagent used in organic synthesis. Such reagents play a crucial role in facilitating chemical reactions or in the analysis of molecular structures.

Synthesis Analysis

Synthesis in chemistry often involves creating complex molecules from simpler ones. This process is epitomized in reticular synthesis, where secondary building units direct the assembly of ordered frameworks (Yaghi et al., 2003).

Molecular Structure Analysis

Understanding molecular structure is central to chemistry. For instance, molecular self-assembly, a process where molecules spontaneously form well-defined structures, is foundational in creating nanostructures (Whitesides et al., 1991).

Chemical Reactions and Properties

Chemical reactions involve the transformation of substances. For example, the Herrmann-Beller phosphapalladacycle catalyzes the addition of alkynes to norbornadienes, demonstrating a specific type of chemical transformation (Tenaglia et al., 2006).

Physical Properties Analysis

The study of physical properties in chemistry often includes exploring characteristics like solubility, melting points, and material porosity. For instance, covalent organic frameworks (COFs) exhibit unique physical properties due to their molecular structure (Diercks & Yaghi, 2017).

Chemical Properties Analysis

Chemical properties are influenced by a molecule's reactivity and how it interacts with other substances. The study of C-H bond functionalization in complex organic synthesis is an example of understanding these properties (Godula & Sames, 2006).

Mécanisme D'action

Target of Action

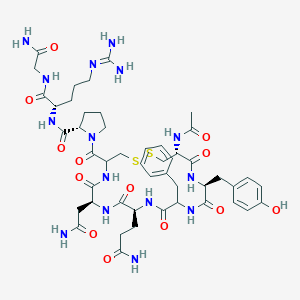

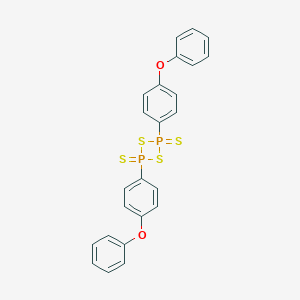

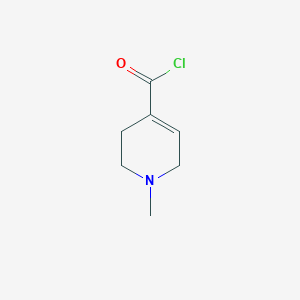

Belleau’s Reagent, also known as 2,4-Bis (4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide , is primarily used as a sulfurating reagent in organic synthesis . Its primary targets are organic compounds that undergo sulfurization reactions .

Mode of Action

The mode of action of Belleau’s Reagent involves the addition of sulfur atoms to organic compounds . This process is known as sulfurization and is a key step in the synthesis of various organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by Belleau’s Reagent are dependent on the specific organic compound it is reacting with. In general, the sulfurization process can lead to significant changes in the chemical structure and properties of the target compound .

Pharmacokinetics

Its impact on bioavailability would also be dependent on the specific organic compound it is used to synthesize .

Result of Action

The result of Belleau’s Reagent’s action is the sulfurization of the target organic compound . This can lead to significant changes in the compound’s chemical structure and properties, potentially enhancing its reactivity, stability, or other characteristics .

Action Environment

The action of Belleau’s Reagent can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture, as it can decompose in the presence of humidity . The reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of Belleau’s Reagent .

Propriétés

IUPAC Name |

2,4-bis(4-phenoxyphenyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O2P2S4/c29-27(23-15-11-21(12-16-23)25-19-7-3-1-4-8-19)31-28(30,32-27)24-17-13-22(14-18-24)26-20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIWQSSAMKDRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)P3(=S)SP(=S)(S3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O2P2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473338 | |

| Record name | Belleau's Reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Belleau's Reagent | |

CAS RN |

88816-02-8 | |

| Record name | 2,4-Bis(4-phenoxyphenyl)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088816028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belleau's Reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-BIS(4-PHENOXYPHENYL)-2,4-DITHIOXO-1,3,2,4-DITHIADIPHOSPHETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQU5OST0B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Belleau's Reagent and how is it used in the synthesis of novel compounds?

A1: Belleau's Reagent, also known as 1,3-epithionaphtho[1,8-cd][1,2,6]oxadiphosphinine 1,3-disulfide, is a chemical compound used as a starting material in the synthesis of novel organophosphorus compounds. [] In the research presented, Belleau's Reagent reacts similarly to 2,4-diferrocenyl-1,3,2,4-diathiadiphosphetane 2,4-disulfide to produce a series of novel salts, adducts, and ester derivatives. These new compounds, including ferrocenyl- and aryl-phosphonofluorodithioic salts, adducts, and esters, were characterized using various spectroscopic techniques and X-ray crystallography. []

Q2: How are the novel compounds derived from Belleau's Reagent characterized?

A2: The researchers employed a combination of techniques to characterize the newly synthesized compounds:

- Multinuclear NMR Spectroscopy: 1H, 13C, 31P, and 19F NMR spectroscopy provided structural information and confirmed the presence of desired functional groups. []

- Accurate Mass Measurement: This technique offered precise molecular weight determination, further supporting the identity of the synthesized compounds. []

- Single Crystal X-ray Crystallography: This method was used to determine the three-dimensional structure of four selected compounds, providing detailed insights into their molecular geometry and packing arrangements. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)

![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)